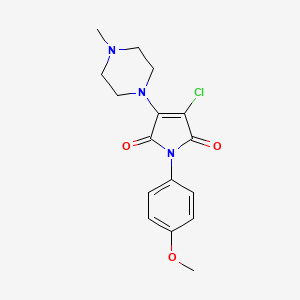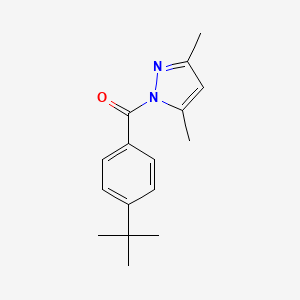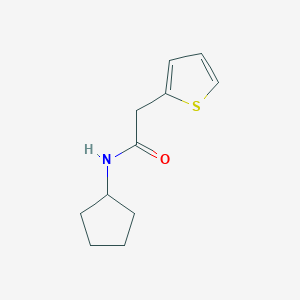![molecular formula C16H22N4O3S B5571876 (3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)
(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of molecules incorporating isoxazol and thiazol rings linked to a piperazine moiety, suggesting a potential for diverse biological activities. These structures are often explored for their pharmacological potentials, though the specific compound is part of a niche research area focusing on the synthesis and characterization of novel organic compounds.
Synthesis Analysis
Research in the field has focused on creating similar molecules through cyclocondensation reactions, using catalysts like SO4^2-/Y2O3 in ethanol, showcasing the compound's complex synthesis involving multiple steps and reagents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Studies on related compounds have detailed crystal and molecular structure analyses, employing techniques like X-ray crystallography to elucidate their geometries. For example, the molecular structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives has been described, highlighting the significance of substituents on the molecule's overall conformation (Karczmarzyk & Malinka, 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study on novel benzodifuranyl compounds, thiazolopyrimidines, and oxadiazepines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. These compounds, including acetic acid derivatives similar in structure to the queried chemical, showed significant inhibitory activity on cyclooxygenase-2 (COX-2) and had notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial and Anti-Proliferative Activities
- Research involving 1,3,4-oxadiazole N-Mannich bases, which are structurally related to the queried compound, demonstrated antimicrobial and anti-proliferative activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as efficacy against various human cancer cell lines (Al-Wahaibi et al., 2021).
Polyamide Synthesis
- The compound was utilized in the synthesis of polyamides containing various nucleobases. These polyamides, derived from reactions involving substances structurally similar to the queried compound, were reported to have molecular weights in the range of about 2000–6000 and showed solubility in different solvents, indicating potential applications in material science (Hattori & Kinoshita, 1979).
Antimicrobial Agents
- A study on thiazolidinone derivatives, including compounds structurally similar to the queried chemical, demonstrated their use as effective antimicrobial agents against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial drugs (Patel et al., 2012).
Novel Biofilm and Enzyme Inhibitors
- Research on bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, similar in structure to the queried compound, showed potent inhibitory activities against bacterial biofilms and MurB enzyme, a key target in antibacterial drug development. This indicates their potential use in combating resistant bacterial strains (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-10-14(11(2)23-18-10)15(16(21)22)20-6-4-19(5-7-20)8-13-9-24-12(3)17-13/h9,15H,4-8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSPDCXGKAOJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C(=O)O)N2CCN(CC2)CC3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

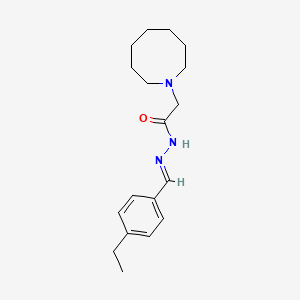

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
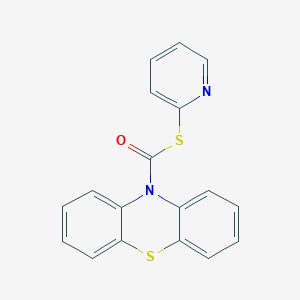
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)
